molecular formula C12H9N3 B8391723 3-phenyl-3H-imidazo[4,5-c]pyridine

3-phenyl-3H-imidazo[4,5-c]pyridine

Cat. No. B8391723
M. Wt: 195.22 g/mol
InChI Key: VQPCIBQVPNGSIN-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

1H-Imidazo[4,5-c]pyridine (2.01 g, 0.0169 mol), copper acetate (7.66 g, 42.2 mmol) and phenyl boronic acid (5.14 g, 042.2 mmol) in pyridine (60 mL) were stirred vigorously at 37° C. in a flask open to the atmosphere for 3 days. The mixture was allowed to cool to RT then partitioned between water and DCM (3×50 mL). The combined DCM extracts were washed with water, dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM) to give 1-phenyl-1H-imidazo[4,5-c]pyridine (1.60 g) and 3-phenyl-3H-imidazo[4,5-c]pyridine (1.06 g) as white solids (combined 81%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[CH:2]1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>N1C=CC=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[C:10]1([N:1]2[C:9]3[CH:8]=[CH:7][N:6]=[CH:5][C:4]=3[N:3]=[CH:2]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:10]1([N:3]2[C:4]3[CH:5]=[N:6][CH:7]=[CH:8][C:9]=3[N:1]=[CH:2]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
N1C=NC=2C=NC=CC21
Name
Quantity
5.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
7.66 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between water and DCM (3×50 mL)
WASH
Type
WASH
Details
The combined DCM extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC2=C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653089B2

Procedure details

1H-Imidazo[4,5-c]pyridine (2.01 g, 0.0169 mol), copper acetate (7.66 g, 42.2 mmol) and phenyl boronic acid (5.14 g, 042.2 mmol) in pyridine (60 mL) were stirred vigorously at 37° C. in a flask open to the atmosphere for 3 days. The mixture was allowed to cool to RT then partitioned between water and DCM (3×50 mL). The combined DCM extracts were washed with water, dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM) to give 1-phenyl-1H-imidazo[4,5-c]pyridine (1.60 g) and 3-phenyl-3H-imidazo[4,5-c]pyridine (1.06 g) as white solids (combined 81%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[CH:2]1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>N1C=CC=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[C:10]1([N:1]2[C:9]3[CH:8]=[CH:7][N:6]=[CH:5][C:4]=3[N:3]=[CH:2]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:10]1([N:3]2[C:4]3[CH:5]=[N:6][CH:7]=[CH:8][C:9]=3[N:1]=[CH:2]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
N1C=NC=2C=NC=CC21
Name
Quantity
5.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
7.66 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between water and DCM (3×50 mL)
WASH
Type
WASH
Details
The combined DCM extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2 0-6% (2M ammonia in methanol) in DCM)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC2=C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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